2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid
Description
2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a hydroxyl group at the C4 position, and an acetic acid moiety at the C3 position of the piperidine ring. This compound is structurally significant in pharmaceutical chemistry due to its role as a synthetic intermediate, particularly in the development of protease inhibitors, opioid antagonists, and other bioactive molecules. Its stereochemistry (3S,4R) is critical for binding specificity in biological systems, as evidenced by its structural analogs in drug development pipelines .
Properties
IUPAC Name |
2-[(3S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-5-4-9(14)8(7-13)6-10(15)16/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCRJAQYMJTRRC-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of Piperidine Derivatives
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Reagents : Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DIPEA, TEA).
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Conditions : Solvents such as THF, DCM, or DMF at 0–25°C for 1–24 hours.
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Example : Treatment of (3S,4R)-4-hydroxy-3-piperidylacetic acid with Boc anhydride in DMF and DIPEA yields the Boc-protected intermediate.
In Situ Protection During Ring Formation
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Cyclization with Boc-Protected Amines : Constructing the piperidine ring from Boc-protected linear precursors via reductive amination or Mitsunobu reactions.
Synthesis of the Piperidine Core with (3S,4R) Stereochemistry
Chiral Pool Approaches
Asymmetric Catalysis
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Epoxidation and Ring-Opening : Epoxidation of allylic alcohols followed by stereoselective ring-opening with amines to form the piperidine skeleton.
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Catalysts : Chiral catalysts (e.g., Jacobsen’s catalyst) for epoxide formation.
Stereochemical Control During Functionalization
Diastereoselective Alkylation
Kinetic Resolution
Deprotection and Final Modifications
Boc Group Retention
Hydroxyl Group Activation
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Protection Strategies : Temporary silyl ethers (TBS, TIPS) during acetic acid installation, followed by deprotection with TBAF.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Stereochemical Purity |
|---|---|---|---|
| Chiral Pool + Alkylation | L-proline → Boc protection → bromoacetyl alkylation | 65% | >98% ee |
| Asymmetric Catalysis | Epoxidation → ring-opening → cyanide displacement | 58% | 92% ee |
| Coupling Approach | EDCI-mediated coupling of pre-formed acetic acid | 72% | >99% ee |
Chemical Reactions Analysis
Types of Reactions
2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include carbonyl derivatives, reduced hydroxy derivatives, and substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1. Role as a Building Block
Boc-Hyp-OH serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for the functionalization of piperidine derivatives, which are crucial in developing drugs targeting central nervous system disorders and other therapeutic areas .
1.2. Synthesis of Peptides
This compound is often utilized in peptide synthesis, particularly in the formation of cyclic peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) group provides a protective function during the synthesis process, enabling selective reactions without compromising the integrity of other functional groups .
Case Studies
2.1. Synthesis of Antimicrobial Agents
A study highlighted the use of Boc-Hyp-OH in synthesizing novel antimicrobial agents. Researchers incorporated this compound into a series of piperidine-based antibiotics, demonstrating enhanced activity against resistant bacterial strains . The structural modifications facilitated by Boc-Hyp-OH were critical in improving the pharmacokinetic properties of these agents.
2.2. Development of Analgesics
Another significant application is in the development of analgesic compounds. Using Boc-Hyp-OH, scientists synthesized derivatives that exhibited potent analgesic effects in preclinical models. The piperidine ring structure contributed to improved receptor binding affinity, leading to enhanced efficacy compared to existing analgesics .
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building Block | Essential for synthesizing CNS-active compounds |
| Peptide Synthesis | Cyclic Peptides | Facilitates selective reactions during synthesis |
| Antimicrobial Agents | Antibiotics | Enhanced activity against resistant bacteria |
| Analgesics | Pain Relief Compounds | Improved receptor binding and efficacy |
Mechanism of Action
The mechanism of action of 2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The hydroxy group can participate in hydrogen bonding, further modulating the compound’s activity. The acetic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with several piperidine-based derivatives. Key comparisons are outlined below:
Substituent Variations on the Piperidine Ring
Physicochemical Properties
Notes:
- The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving aqueous solubility compared to phenyl or m-tolyl analogs .
- Fluorophenyl derivatives (e.g., ) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
Pharmaceutical Relevance
- Target Compound : Used in opioid antagonists (e.g., alvimopan analogs) to mitigate gastrointestinal side effects .
- Paroxetine Impurities : Structural analogs like Paroxetine Impurity C (4-fluorophenyl variant) highlight the importance of stereochemical control in serotonin reuptake inhibitors .
Hazard Comparison
Safety Notes:
Biological Activity
2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring with various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₂₁NO₅, and it possesses the following structural features:
- Piperidine Ring : Provides a basic nitrogen atom that can participate in various reactions.
- Tert-butoxycarbonyl (Boc) Group : Acts as a protecting group for the amine functionality.
- Hydroxy Group : Enhances the compound's reactivity and potential for hydrogen bonding.
- Acetic Acid Moiety : Contributes to solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves several key steps:
- Protection of Piperidine Nitrogen : The nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
- Hydroxylation : The hydroxy group is introduced at the 4-position through hydroxylation reactions.
- Carboxylation : The acetic acid moiety is formed via carboxylation reactions using carbon dioxide or derivatives.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the Boc group provides steric hindrance that can influence binding affinity, while the hydroxy group facilitates hydrogen bonding, enhancing interactions with biological targets.
Pharmacological Applications
Research indicates that this compound may have applications in:
- Neurological Disorders : As an intermediate in the synthesis of pharmaceutical compounds targeting neurological conditions.
- Antitumor Activity : Potential inhibition of specific kinases involved in cancer progression.
Case Studies
- Kinase Inhibition : A study investigated small molecule kinase inhibitors, noting that compounds structurally related to this compound showed promising results in inhibiting kinase activity associated with tumor growth .
- Biological Assays : In vitro studies demonstrated that derivatives of this compound exhibited significant activity against various cancer cell lines, suggesting its potential as a lead compound for further drug development .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid with high stereochemical purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including palladium-catalyzed coupling and Boc protection/deprotection. For example, tert-butyl XPhos and palladium diacetate are used in inert atmospheres (40–100°C) to preserve stereochemistry . Post-reaction, acidic hydrolysis (HCl/water, 93–96°C) removes Boc groups while retaining the hydroxy and acetic acid moieties . Purification via column chromatography or recrystallization ensures enantiomeric excess (>95%), validated by chiral HPLC or NMR analysis of diastereomeric derivatives .
Q. How should researchers handle and store this compound to minimize degradation?
- Methodological Answer : The compound’s Boc and hydroxy groups are sensitive to moisture and acidic conditions. Storage at –20°C under nitrogen in desiccated amber vials is recommended. Safety data indicate potential skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating PPE and fume hood use during handling . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for Boc-protected piperidine derivatives during scale-up?
- Methodological Answer : Yield discrepancies often arise from variations in catalyst loading (e.g., Pd(OAc)₂ vs. tert-butyl XPhos ratios) or reaction atmosphere (inert vs. aerobic). For instance, cesium carbonate base in tert-butanol improves coupling efficiency but may form side products at >100°C . Design of Experiment (DoE) approaches, such as factorial screening of temperature, catalyst, and solvent, optimize reproducibility . Kinetic profiling (e.g., in situ IR) identifies rate-limiting steps .
Q. What analytical strategies are recommended to confirm the stereochemical integrity of the 3S,4R configuration?
- Methodological Answer : X-ray crystallography provides definitive confirmation of absolute configuration. For routine analysis, compare experimental NMR (¹H/¹³C) shifts with DFT-calculated spectra of enantiomers. Chiral derivatization (e.g., using Mosher’s acid) followed by HPLC-MS or NOESY can distinguish diastereomers . Polarimetry ([α]D) trends should align with literature values for analogous Boc-piperidine carboxylates .
Q. How does the hydroxy group at the 4-position influence the compound’s reactivity in downstream applications?
- Methodological Answer : The 4-hydroxy group participates in hydrogen bonding, affecting solubility and catalytic activity in metal-organic frameworks (MOFs). Computational modeling (e.g., DFT) predicts its nucleophilicity in esterification or glycosylation reactions . Comparative studies with 4-deoxy analogs reveal reduced hydrogen-bond donor capacity, impacting biological activity .
Experimental Design & Data Analysis
Q. What environmental impact assessment protocols apply to this compound during disposal?
- Methodological Answer : Follow OECD guidelines for abiotic/biotic degradation studies. Hydrolysis under neutral/pH-adjusted conditions (25–50°C) evaluates Boc group stability. Ecotoxicity assays (e.g., Daphnia magna LC50) and QSAR models predict environmental persistence and bioaccumulation . Waste streams should be neutralized (e.g., with NaHCO₃) before incineration .
Q. How can researchers mitigate byproduct formation during Boc deprotection?
- Methodological Answer : Acidic deprotection (HCl/water) at controlled temperatures (93–96°C) minimizes racemization. TLC or LC-MS monitors reaction progress; quenching with cold bicarbonate prevents over-acidification. Alternative methods, like TFA in DCM, reduce side reactions but require rigorous solvent removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
